molecular formula C8H8BrNO B11751132 1-(3-Amino-5-bromophenyl)ethan-1-one

1-(3-Amino-5-bromophenyl)ethan-1-one

Cat. No.: B11751132
M. Wt: 214.06 g/mol
InChI Key: FFSQFWBHIDJJQI-UHFFFAOYSA-N
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Description

1-(3-Amino-5-bromophenyl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO It is characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-bromophenyl)ethan-1-one typically involves the bromination of 3-aminoacetophenone. The reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-bromophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Amino-5-bromophenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-bromophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(3-Amino-4-bromophenyl)ethan-1-one
  • 1-(3-Amino-5-chlorophenyl)ethan-1-one
  • 1-(3-Amino-5-fluorophenyl)ethan-1-one

Comparison: 1-(3-Amino-5-bromophenyl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated and fluorinated analogs, the bromine atom provides different reactivity and binding characteristics, making it a valuable compound for specific applications.

Biological Activity

1-(3-Amino-5-bromophenyl)ethan-1-one, also known as C8H8BrNO, is an organic compound with notable biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8BrNO
  • Molecular Weight : 214.06 g/mol

The structure of this compound features an amino group which is crucial for its biological interactions, and a bromine atom that may enhance its reactivity and biological activity through halogen bonding.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its binding affinity.
  • Halogen Bonding : The presence of the bromine atom may facilitate interactions with specific receptors or enzymes, potentially influencing the compound's pharmacodynamics.
  • Metabolic Transformations : The ethanone moiety can undergo metabolic changes, affecting the compound's bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that similar compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Activity Against
This compound0.0195E. coli
Compound 12a0.0048Bacillus mycoides
Compound 150.039Candida albicans

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but suggests a promising avenue for further research.

Study on Antimicrobial Efficacy

In a controlled experiment, researchers synthesized several derivatives of this compound to assess their antimicrobial efficacy. The results demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

Evaluation Against Biofilms

Another study focused on the ability of this compound to disrupt biofilm formation in Pseudomonas aeruginosa. It was found that at concentrations up to 100 µM, it significantly reduced biofilm mass by approximately 25%, indicating its potential as an antibiofilm agent .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(3-amino-5-bromophenyl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,10H2,1H3

InChI Key

FFSQFWBHIDJJQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)N

Origin of Product

United States

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